

# Preclinical Studies of Niraparib Tosylate Hydrate in Ovarian Cancer Models: A Technical Guide

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## Compound of Interest

Compound Name: Niraparib tosylate hydrate

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## Abstract

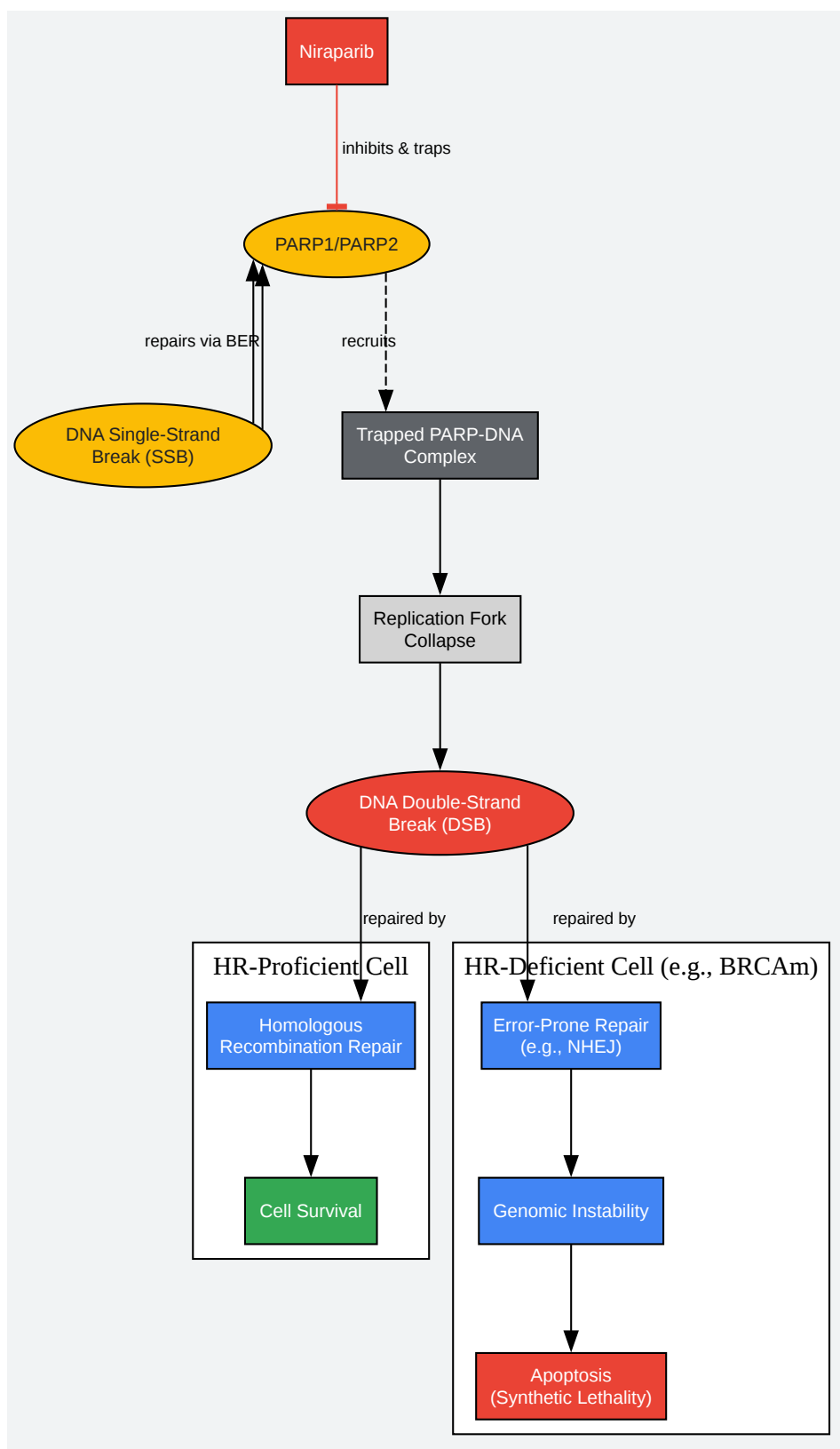
Niraparib, an orally administered tosylate hydrate salt, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2[1][2][3]. Its primary mechanism of action in ovarian cancer relies on the principle of synthetic lethality, where it proves particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations[4][5]. By inhibiting PARP-mediated single-strand DNA break repair, niraparib leads to the accumulation of double-strand breaks during replication, which are lethal to HR-deficient cells[6]. Preclinical research has not only validated this core mechanism but has also uncovered additional immunomodulatory and unique signaling effects that contribute to its anti-tumor activity. This guide provides an in-depth summary of the key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling pathways and workflows.

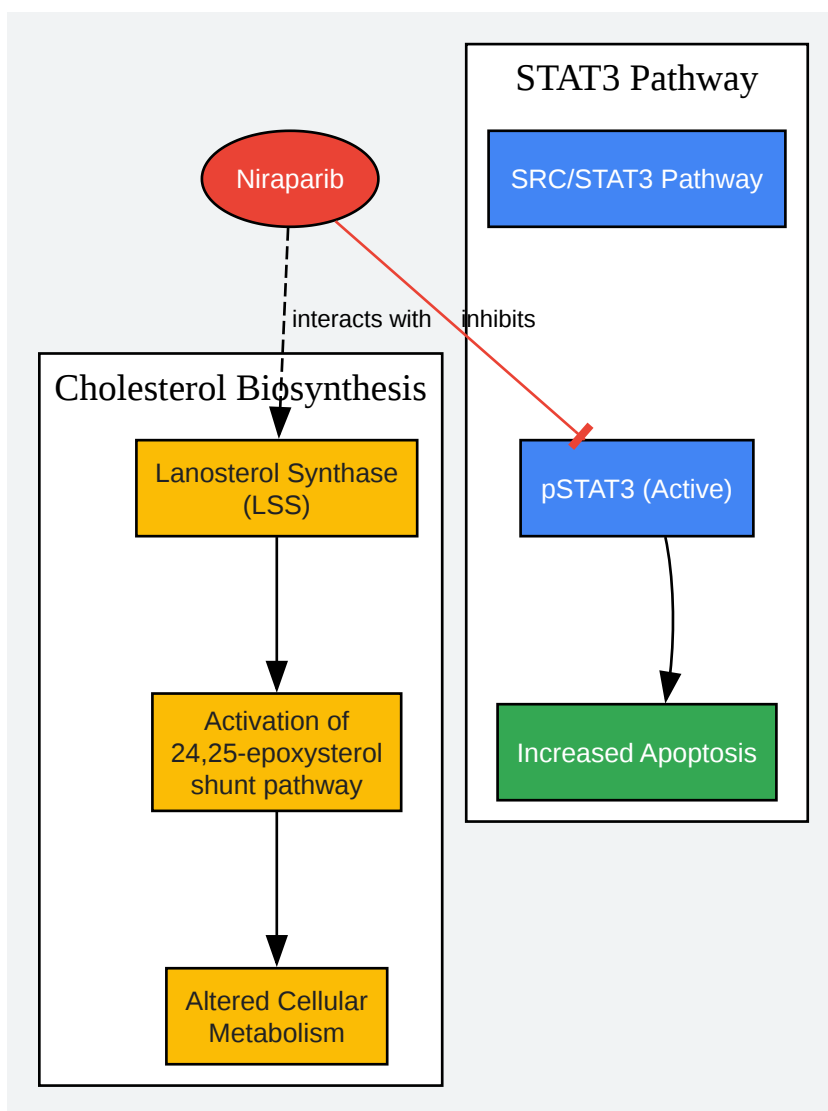
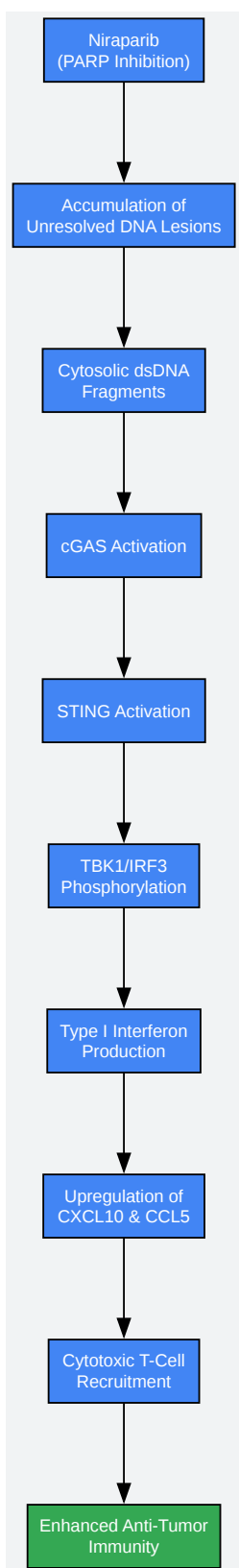
## Mechanisms of Action

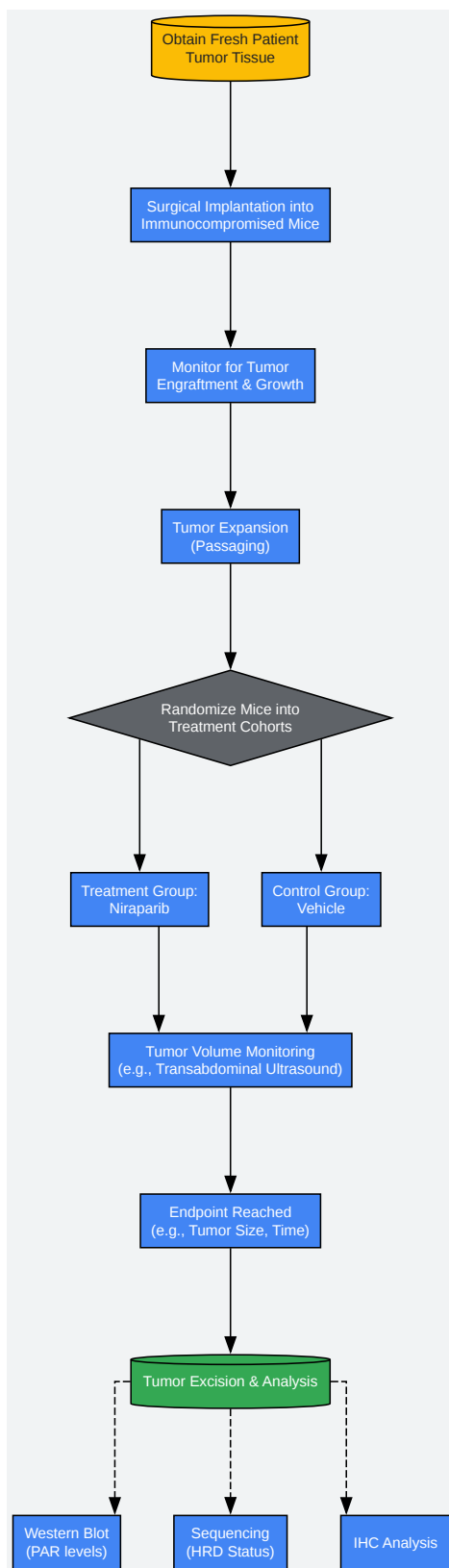
### Core Mechanism: PARP Inhibition and Synthetic Lethality

The foundational anti-tumor effect of niraparib is its ability to induce synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision

repair (BER) pathway, in which PARP enzymes play a crucial role[2][6]. Niraparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break[2][5][7]. When the cell enters S-phase for replication, these trapped PARP-DNA complexes cause the replication fork to stall and collapse, generating more severe double-strand DNA breaks (DSBs)[6]. In cells with a proficient homologous recombination (HR) repair system, these DSBs can be effectively repaired. However, in ovarian cancer cells with HR deficiency (HRD)—often due to mutations in genes like BRCA1 or BRCA2—these DSBs cannot be accurately repaired, leading to significant genomic instability and, ultimately, apoptotic cell death[4][5].







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